methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C18H14BrFO4 and a molecular weight of 393.21 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursorsThe final step usually involves esterification to form the carboxylate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of organic electronic materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-5-[(4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 6-bromo-5-[(2-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the specific positioning of the bromine and fluorobenzyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFO4/c1-10-17(18(21)22-2)13-7-16(14(19)8-15(13)24-10)23-9-11-4-3-5-12(20)6-11/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDSQBCKVSZWJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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